molecular formula C18H19F6N3O2 B2728134 3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097901-04-5

3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2728134
CAS RN: 2097901-04-5
M. Wt: 423.359
InChI Key: ZUYRCAISQKPEMO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H19F6N3O2 and its molecular weight is 423.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has shown the potential of various imidazolidine-2,4-dione derivatives in scientific applications, particularly in the synthesis of compounds with significant biological activities. For example, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved detailed spectral, thermal, and X-ray diffraction studies to confirm the structure, revealing high thermal stability and specific tautomeric forms favored in the molecular geometry (Prasad et al., 2018).

Antimicrobial and Antifungal Activities

A series of thiazolidine-2,4-diones, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential in developing new antimicrobial agents (Prakash et al., 2011).

Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones, structurally related to the compound of interest, have been designed and synthesized for their hypoglycemic activity. Their evaluation in vitro and in vivo, particularly in genetically diabetic mice, has demonstrated significant hypoglycemic effects, indicating potential applications in diabetes treatment (Oguchi et al., 2000).

Chemosensitization in Antibiotic Resistance

Compounds structurally related to imidazolidine-2,4-diones have been investigated for their ability to enhance the effectiveness of antibiotics against resistant bacterial strains, such as MRSA. These studies contribute to understanding how such compounds can be used to overcome antibiotic resistance, a significant concern in contemporary medicine (Matys et al., 2015).

Synthesis of Novel Compounds

Research on the synthesis of new compounds using imidazolidine-2,4-dione derivatives has led to the creation of novel structures with potential pharmacological applications. This includes the synthesis of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds, which have been explored for their unique chemical properties and potential as therapeutic agents (Nitta et al., 2005).

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F6N3O2/c19-17(20,21)11-27-15(28)10-26(16(27)29)14-4-6-25(7-5-14)9-12-2-1-3-13(8-12)18(22,23)24/h1-3,8,14H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYRCAISQKPEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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